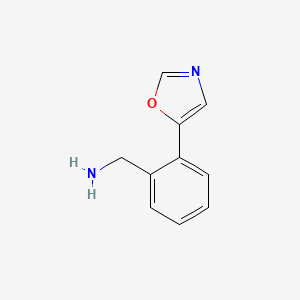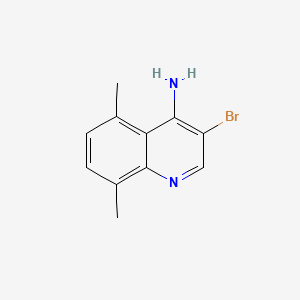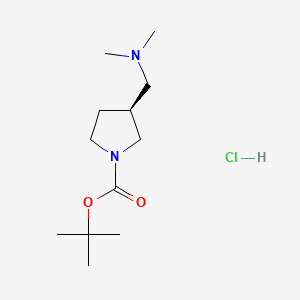
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride” is a complex organic compound. The “Boc” in the name refers to a tert-butyloxycarbonyl protecting group, which is often used in organic synthesis to protect amines . Pyrrolidine is a type of organic compound that contains a five-membered ring with one nitrogen atom . Hydrochloride refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These properties could include solubility, density, melting point, boiling point, and others .Scientific Research Applications
Application in Phytosteryl Amino Acid Ester Synthesis
One application of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is in the synthesis of phytosteryl amino acid ester hydrochlorides. This process involves a two-step method, including esterification of phytosterols with N-tert-butoxycarbonyl (BOC) amino acid and deprotection of the BOC group, achieving high yields and deprotection degrees. These compounds demonstrate superior emulsifying properties, suggesting potential applications in food systems (Jia et al., 2019).
Role in Peptide Synthesis
This compound also plays a role in the synthesis of peptides, as seen in the conformational analysis of β-lactam-containing ferrocene peptides. Here, the homochiral 3-amino-1-(4-methoxyphenyl)-4-phenyl-beta-lactam was conjugated with Boc-Ala, followed by Boc-deprotection, to create peptides with potential applications in medicinal chemistry (Kovač et al., 2009).
Utilization in T-butoxycarbonylation
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is also utilized in the t-butoxycarbonylation of amines. This process involves reacting with amino-acid sodium salts in aqueous solutions to form BOC-amino acids in good yields, indicating its use in protecting group strategies in organic synthesis (Guibe-jampel & Wakselman, 1971).
Contribution to Structural Analysis of Peptides
The compound contributes to the structural analysis of peptides, as seen in studies of β-oligopeptides. It is used for N-Boc and C-OMe protection during fragment-coupling synthesis, with its properties enabling detailed structural insights into peptide conformations (Abele et al., 1999).
Use in Stereospecific Synthesis
It is also employed in the stereospecific synthesis of N-protected statine and its analogues. This synthesis pathway is crucial for creating enantiomerically pure compounds, indicating its importance in stereochemistry and drug design (Jouin et al., 1987).
Chemoenzymatic Synthesis Applications
In chemoenzymatic synthesis, this compound is used for N-Boc protection in the preparation of specific hydroxy-methylpyrrolidines. This showcases its role in enzymatic processes and selective oxidation techniques (Haddad & Larchevěque, 2005).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5;/h10H,6-9H2,1-5H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAMYHJAFNEBOM-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

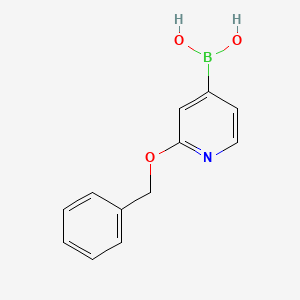


![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)
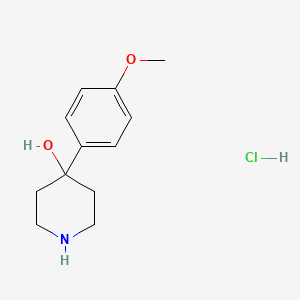
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)
